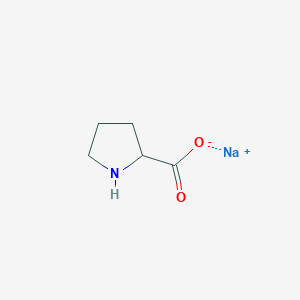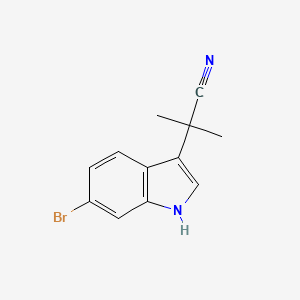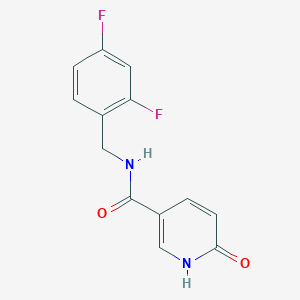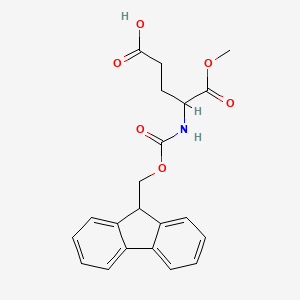
Sodium prolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium prolinate is the sodium salt of the amino acid proline. It is an uncommon amino acid derivative where the free amino group of glutamic acid or glutamine cyclizes to form a lactam. This compound is basic in nature and has a (Q)SAR estimated pKa value of 9.94 . This compound is used in various scientific research applications due to its unique properties and interactions with other molecules.
Vorbereitungsmethoden
Sodium prolinate can be synthesized through several methods. One common method involves the reaction of proline with sodium hydroxide. The reaction typically occurs in an aqueous solution, where proline is dissolved in water and then reacted with sodium hydroxide to form this compound. The reaction can be represented as follows:
C5H9NO2+NaOH→C5H8NO2Na+H2O
In industrial production, this compound can be synthesized by mixing Schiff base ligand with sodium L-prolinate and metal salts such as chromium chloride, iron chloride, cobalt chloride, or nickel chloride .
Analyse Chemischer Reaktionen
Sodium prolinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: this compound can undergo substitution reactions where the sodium ion is replaced by other cations.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various metal salts. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium prolinate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Industry: This compound is used in the formulation of surfactants and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium prolinate involves its interaction with various molecular targets. For example, it binds to proteins such as bovine serum albumin through a static quenching process, which alters the secondary structure of the protein . This interaction is influenced by the chain length of the this compound derivative, with longer chains showing increased binding affinity .
Vergleich Mit ähnlichen Verbindungen
Sodium prolinate can be compared with other similar compounds such as sodium N-dodecyl prolinate, sodium N-decyl prolinate, and sodium N-octyl prolinate. These compounds differ in their chain lengths, which affects their binding affinity and interactions with proteins . Sodium N-dodecyl prolinate, for example, has a higher binding constant compared to its shorter-chain counterparts .
Eigenschaften
IUPAC Name |
sodium;pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.Na/c7-5(8)4-2-1-3-6-4;/h4,6H,1-3H2,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTQWXGMRNLXQC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8NNaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{1-[2-(di-tert-butylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12498363.png)
![Methyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12498366.png)
![1,3-Bis(2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)-1,1,3,3-tetramethyl disiloxane](/img/structure/B12498374.png)
![1-(5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-YL)-5-methyl-3H-pyrimidine-2,4-dione](/img/structure/B12498379.png)
![2-[3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B12498395.png)

![N-(2-methylphenyl)-2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12498406.png)
![2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-7-[(4-nitrophenyl)methylidene]-5H-pyrimido[4,5-b][1,4]thiazin-6-one](/img/structure/B12498410.png)
![rel-(3aS,3a'S,8aR,8a'R)-2,2'-(1-phenylpropane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B12498412.png)


![N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12498427.png)

![4-bromo-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B12498467.png)
